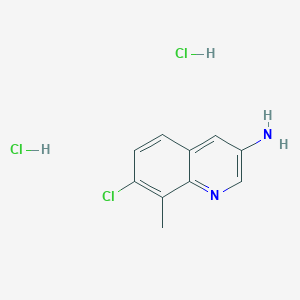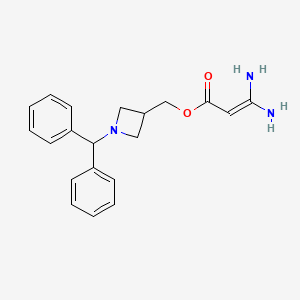
2-Propenal, (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-Propenal (acrolein) and 4-nitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
CH2=CHCHO+H2N−NH−C6H4NO2→CH2=CH−CH=N−NH−C6H4NO2+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
2-Propenal, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Potential use in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Propenal, (4-nitrophenyl)hydrazone involves its interaction with nucleophiles. The hydrazone linkage is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenal, (2,4-dinitrophenyl)hydrazone
- 2-Propenal, 3-phenyl-, (2,4-dinitrophenyl)hydrazone
Uniqueness
2-Propenal, (4-nitrophenyl)hydrazone is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
3426-28-6 |
|---|---|
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
4-nitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-3-5-9(6-4-8)12(13)14/h2-7,11H,1H2 |
Clé InChI |
HDHSVDQIXIKIDQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


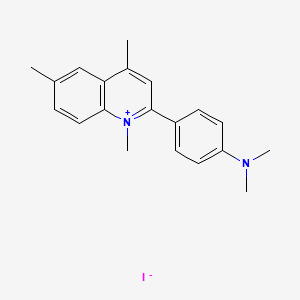
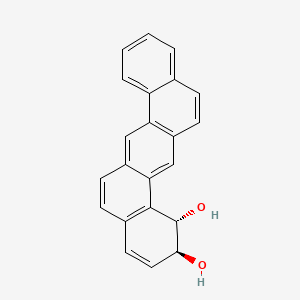

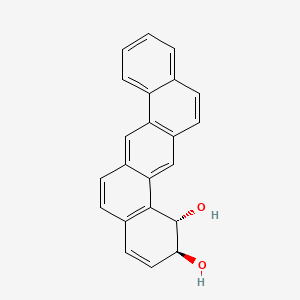




-methanone](/img/structure/B13744928.png)
